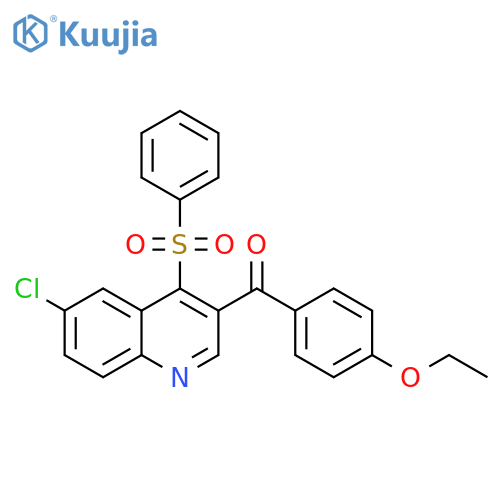

Cas no 866895-50-3 (4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline)

866895-50-3 structure

商品名:4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline

CAS番号:866895-50-3

MF:C24H18ClNO4S

メガワット:451.922024250031

CID:6537094

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline

- Methanone, [6-chloro-4-(phenylsulfonyl)-3-quinolinyl](4-ethoxyphenyl)-

-

- インチ: 1S/C24H18ClNO4S/c1-2-30-18-11-8-16(9-12-18)23(27)21-15-26-22-13-10-17(25)14-20(22)24(21)31(28,29)19-6-4-3-5-7-19/h3-15H,2H2,1H3

- InChIKey: ZWTINJJWMDVVIB-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(S(C2=CC=CC=C2)(=O)=O)C2C(N=C1)=CC=C(Cl)C=2)(C1=CC=C(OCC)C=C1)=O

じっけんとくせい

- 密度みつど: 1.346±0.06 g/cm3(Predicted)

- ふってん: 687.8±55.0 °C(Predicted)

- 酸性度係数(pKa): -1.09±0.50(Predicted)

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1607-0557-20μmol |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-10mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-3mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-30mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-20mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-2mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-15mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-1mg |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-10μmol |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1607-0557-2μmol |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline |

866895-50-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

866895-50-3 (4-(benzenesulfonyl)-6-chloro-3-(4-ethoxybenzoyl)quinoline) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬